REACTION_CXSMILES
|
CSC.B.[F:5][C:6]1([F:25])[C:11](=O)[NH:10][CH2:9][C:8]2([CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]2)[O:7]1>C1COCC1>[F:25][C:6]1([F:5])[CH2:11][NH:10][CH2:9][C:8]2([CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:23])([CH3:22])[CH3:24])=[O:19])[CH2:16][CH2:17]2)[O:7]1 |f:0.1|
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Name
|
|
Quantity
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2.69 mL
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Type
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reactant
|
Smiles
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CSC.B
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Name
|
|
Quantity
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0.55 g
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Type
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reactant
|
Smiles
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FC1(OC2(CNC1=O)CCN(CC2)C(=O)OC(C)(C)C)F
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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The mixture was quenched by careful dropwise addition of methanol (5 mL)
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Type
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ADDITION
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Details
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N1,N2-dimethylethane-1,2-diamine (0.633 g) was then added
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Type
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TEMPERATURE
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Details
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the mixture heated at 70° C. for minutes
|
Type
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CUSTOM
|
Details
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The solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash silica chromatography
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(OC2(CNC1)CCN(CC2)C(=O)OC(C)(C)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |